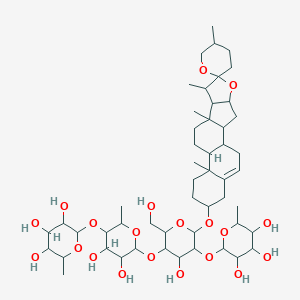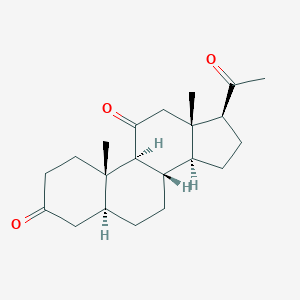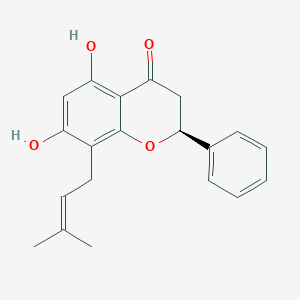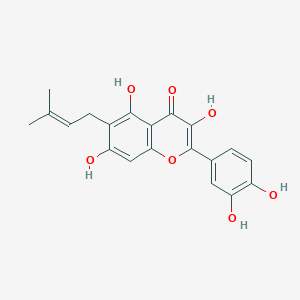
Pyrocurzerenone
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrocurzerenone can be synthesized through a series of chemical reactions involving the combination of 7-acetonyloxy-5-methyl-tetralone with 7-acetonyloxy-2,5-dimethyl . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the rhizomes of Curcuma zedoaria and Chloranthus serratus. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
Pyrocurzerenone exerts its effects by inhibiting the expression of extracellular signal-regulated kinase 1/2 and cathepsin S proteins . These molecular targets are involved in critical signaling pathways that regulate cell migration and invasion, making this compound a potential therapeutic agent for preventing cancer metastasis .
Comparaison Avec Des Composés Similaires
- Curzerenone
- Epicurzerenone
- Furanodienone
- Isofuranodienone
Comparison: Pyrocurzerenone is unique among these compounds due to its specific molecular structure and the distinct biological activities it exhibits. While curzerenone and epicurzerenone share similar sesquiterpenoid frameworks, this compound’s ability to inhibit specific signaling pathways in cancer cells sets it apart .
Propriétés
IUPAC Name |
1,5,8-trimethyl-6,7-dihydrobenzo[e][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWOSPDHAFLJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC1)C(=CC3=C2C(=CO3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249090 | |
| Record name | 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyrocurzerenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20013-75-6 | |
| Record name | 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20013-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-1,5,8-trimethylnaphtho[2,1-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrocurzerenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQZ9QA2L5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrocurzerenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76.5 - 77.5 °C | |
| Record name | Pyrocurzerenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of pyrocurzerenone and where was it first discovered?
A1: this compound is a furanosesquiterpenoid with the molecular formula C15H18O. Its structure consists of a 6,7-dihydro-1,5,8-trimethylnaphtho[2,1-b]furan core. [] It was first isolated from the rhizomes of Curcuma zedoaria Roscoe, a plant known for its medicinal properties. []
Q2: Has this compound been found in other plant sources besides Curcuma zedoaria?
A2: Yes, this compound has also been identified in Chloranthus serratus Roem. et Schult., a plant used in traditional Japanese medicine. [] Additionally, a structurally similar compound, 4,5-seco-pyrocurzerenone, was recently isolated from the rhizome of Curcuma kwangsiensis. []
Q3: What spectroscopic techniques have been used to characterize this compound?
A3: The structure and configuration of this compound have been elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. []
Q4: Have any synthetic routes been developed for the production of this compound?
A4: Yes, several total syntheses of this compound have been reported in the literature. [, ] One approach utilizes 7-acetonyloxy-2,5-dimethyl-α-tetralone as a starting material, which undergoes cyclodehydration, reduction, and dehydration steps to yield this compound. [] Another method involves a reaction sequence starting from 5-methyl-5-vinylcyclohexane-1,3-dione and 1-nitro-1-(phenylthio)propene. []
Q5: Have any studies explored the potential biological activities of this compound?
A5: While the provided research articles focus primarily on the isolation, structural characterization, and chemical synthesis of this compound, they do not delve into its potential biological activities. Further research is needed to explore this area.
Q6: What is the thermal stability of this compound?
A6: this compound, along with other related furanosesquiterpenoids from Curcuma zedoaria, has been observed to undergo thermal rearrangements. [] This suggests that its stability may be affected by temperature, although the specific conditions and products of these rearrangements require further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















